Ethyl 2-acetyl-3-oxooctanoate
Description
Ethyl 2-acetyl-3-oxooctanoate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes both an acetyl group and an oxo group, making it a versatile intermediate in organic chemistry.
Properties
CAS No. |
60462-02-4 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-oxooctanoate |
InChI |
InChI=1S/C12H20O4/c1-4-6-7-8-10(14)11(9(3)13)12(15)16-5-2/h11H,4-8H2,1-3H3 |
InChI Key |
IMBGUKJEVQHNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxooctanoate can be synthesized through various methods. One common synthetic route involves the esterification of acetoacetic acid with ethanol, followed by a series of reactions to introduce the acetyl and oxo groups. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions Leading to Cyclic Peroxides
Ethyl 2-acetyl-3-oxooctanoate reacts with manganese acetate (Mn(OAc)₂ or Mn(OAc)₃) under aerobic conditions to form cyclic peroxides. This reaction typically occurs in the presence of 1,1-diarylethenes (e.g., 1,1-diphenylethene) and molecular oxygen. The peroxides are stabilized by the electron-withdrawing acetyl and oxo groups, which facilitate radical-mediated cyclization .
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Mn(OAc)₂, O₂, 1,1-diarylethenes | Cyclic peroxides (e.g., 4-acetyl-6,6-diaryl-3-methyl-1,2-dioxan-3-ols) | Moderate-to-good |
Mechanistic studies suggest that Mn(II/III) mediates single-electron transfer, initiating a radical chain process that culminates in peroxide formation .
Acid-Catalyzed Decomposition to Furan Derivatives
The cyclic peroxides derived from this compound undergo acid-catalyzed decomposition. For example, treatment with hydrochloric acid in acetic acid yields 3-acetyl-5-aryl-2-methylfurans , likely via a retro-aldol pathway followed by cyclization .
| Reagents/Conditions | Products | Yield |
|---|---|---|
| HCl, acetic acid | 3-Acetyl-5-aryl-2-methylfurans | Moderate |
This transformation highlights the compound’s utility in synthesizing heterocyclic scaffolds with potential pharmaceutical applications.
Alkali-Mediated Transformations
Under basic conditions, the peroxides derived from this compound undergo structural rearrangement. Alkali treatment (e.g., NaOH) produces diols, which further react with hydrochloric acid in acetic acid to yield 1-aryl-1,4-pentanediones .
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | Alkali (e.g., NaOH) | 6,6-Diaryl-3-methyl-1,2-dioxan-3-ols |
| 2 | HCl, acetic acid | 1-Aryl-1,4-pentanediones |
This two-step process demonstrates the compound’s versatility in generating diketones, valuable intermediates in organic synthesis.
Comparative Reaction Pathways
The reactivity of this compound is distinct from shorter-chain analogs (e.g., ethyl 2-acetyl-3-oxobutanoate) due to its extended alkyl chain, which influences steric and electronic effects. Key differences include:
| Feature | This compound | Shorter-Chain Analogs |
|---|---|---|
| Solubility | Lower polarity due to longer chain | Higher polarity |
| Cyclization Efficiency | Reduced due to steric hindrance | Higher |
| Product Stability | Enhanced for larger peroxides | Moderate |
Scientific Research Applications
Ethyl 2-acetyl-3-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-oxooctanoate involves its interaction with various molecular targets and pathways. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of an acetyl group.
Ethyl 3-oxobutanoate: Similar but with a shorter carbon chain.
Uniqueness
Ethyl 2-acetyl-3-oxooctanoate is unique due to its combination of acetyl and oxo groups, which provide it with distinct reactivity and versatility in chemical syntheses. This makes it a valuable intermediate for the production of a wide range of chemical compounds .
Q & A
Q. What is the molecular structure and key spectroscopic characteristics of Ethyl 2-acetyl-3-oxooctanoate?
Answer: this compound (C₁₂H₂₀O₄, molecular weight: 228.28 g/mol) is a β-keto ester with a branched alkyl chain. Key spectroscopic data includes:
- ¹H NMR (CDCl₃): δ 15.86 (s, 1H, enolic proton), 4.20 (q, J = 7.2 Hz, 2H, ethyl ester), 2.30 (s, 6H, acetyl and methyl groups), and 1.27 (t, J = 7.2 Hz, 3H, ethyl ester).
- ¹³C NMR (CDCl₃): Peaks at δ 196.9 (keto carbonyl), 167.4 (ester carbonyl), and 61.0 (ethyl ester).
- IR (neat): Strong absorptions at 1713 cm⁻¹ (C=O stretching) and 2984 cm⁻¹ (C-H stretching).
These spectral features confirm the β-keto ester structure and are critical for verifying purity during synthesis .
Q. What are the standard laboratory synthesis methods for this compound?
Answer: A validated synthesis involves:
Reagents: Ethyl acetoacetate, octanoyl chloride, and a base (e.g., NaH) in anhydrous conditions.
Procedure: Acylation of ethyl acetoacetate with octanoyl chloride under controlled temperature (0–5°C) to prevent side reactions.
Workup: Purification via column chromatography (10% ethyl acetate in hexanes, Rf = 0.4) yields the product as a pale yellow oil.
Validation: Spectroscopic comparison (NMR, IR) with reference data ensures structural fidelity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Answer: Yield optimization strategies include:
- Temperature Control: Maintaining sub-5°C during acylation minimizes ketone decomposition.
- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity.
- In Situ Monitoring: TLC or HPLC tracks reaction progress to identify quenching points. Comparative studies with analogous β-keto esters (e.g., ethyl 3-oxobutanoate) suggest that steric effects in octanoyl derivatives necessitate extended reaction times (~6–8 hours) .
Q. What are the common analytical challenges in characterizing this compound, and how can they be addressed?
Answer: Key challenges and solutions:
- Tautomerism: The enol-keto equilibrium complicates NMR interpretation. Using deuterated DMSO or low-temperature NMR (−20°C) stabilizes the keto form for clearer spectral resolution.
- Impurity Detection: Trace acylated byproducts can co-elute during chromatography. Gradient elution (5% → 20% ethyl acetate in hexanes) improves separation.
- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 173 and [M+Na]⁺ at 195) helps confirm molecular weight but requires high-resolution instruments to distinguish isotopic clusters .
Q. How does this compound participate in cyclization reactions to form heterocyclic compounds?
Answer: The β-keto ester moiety enables cyclization via:
- Knorr Pyrrole Synthesis: Reacting with hydrazines under acidic conditions yields substituted pyrroles.
- Paal-Knorr Reaction: Condensation with amines forms dihydropyridones, which can be oxidized to pyridines.
- Michael Addition: Enolate intermediates react with α,β-unsaturated carbonyls to form six-membered rings.
Example: Cyclization with hydroxylamine hydrochloride in ethanol produces isoxazoline derivatives, validated by ¹H NMR loss of the enolic proton (δ 15.86) .
Q. What are the potential applications of this compound in the synthesis of bioactive molecules?
Answer: This compound serves as a versatile intermediate in:
- Drug Discovery: Synthesis of antimalarial quinolines via Pfitzinger reaction with isatin derivatives.
- Natural Product Analogues: Preparation of polyketide-inspired macrocycles through iterative Claisen condensations.
- Enzyme Inhibitors: Functionalization at the acetyl group (e.g., sulfonation) generates probes for studying ketone dehydrogenase complexes.
Recent studies highlight its role in synthesizing 2-acetyl-3-oxooctanoyl-modified peptides for targeting bacterial acyl carrier proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
